D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

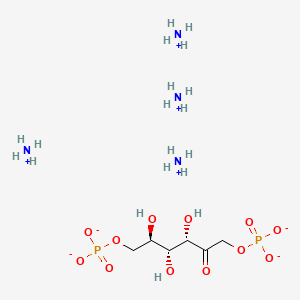

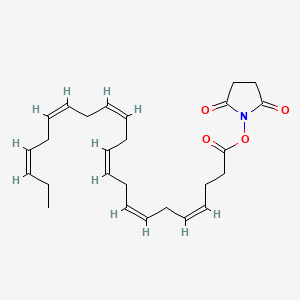

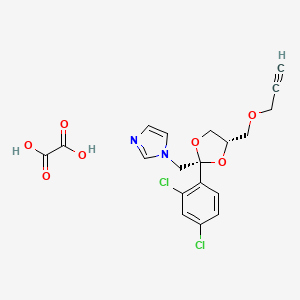

D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt, also known as D-Fructose-1,6-bisphosphate (FBP), is a common metabolic sugar . It is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in the glycolytic pathway . It can also be used as an allosteric activator of enzymes .

Molecular Structure Analysis

The empirical formula of this compound is C6H14O12P2 · 4C6H13N .Chemical Reactions Analysis

This compound is involved in the glycolytic pathway. During glycolysis, aldolase splits Fructose-1,6-biphosphate into dihydroxacetone phosphate (DHAP) and glyceraldehyde phosphate .Aplicaciones Científicas De Investigación

Phosphorylation and Enzyme Inhibition

Research on the phosphorylation and dAMP inhibition of snake muscle fructose-1,6-bisphosphatase provides insight into the metabolic pathways involving fructofuranose derivatives. The study elucidates the competitive inhibition mechanisms and suggests a complex interaction in the enzymatic action, highlighting the significance in understanding metabolic regulations and enzyme kinetics (Gen‐jun Xu et al., 1988).

Biosynthesis of Essential Oils

The biosynthesis of essential oils in aromatic plants, involving complex biochemical pathways, indirectly relates to the research on fructofuranose derivatives by shedding light on the natural biochemical processes. Isopentenyl diphosphate and dimethylallyl diphosphate's role in essential oil biosynthesis offers a parallel to understanding fructofuranose's potential applications in natural product synthesis and agricultural biotechnology (R. Rehman et al., 2016).

Catalytic Reactions in Cross Coupling

The study on bite angle effects of diphosphines in C-C and C-X bond-forming cross-coupling reactions, while not directly related to fructofuranose, underscores the importance of catalytic efficiency and selectivity in chemical synthesis. Understanding these principles can be crucial for developing novel synthetic routes for compounds including fructofuranose derivatives (M. Birkholz et al., 2009).

Pyrophosphate as an Energy Donor

Exploring pyrophosphate as an alternative energy donor in plant cells provides a framework for understanding energy conservation and utilization mechanisms, relevant to the study of fructofuranose derivatives in metabolic pathways. This research could inform genetic engineering and biotechnological applications aimed at enhancing crop resilience and productivity (M. Stitt, 1998).

Invertase and its Applications

Invertase activity, essential for sucrose metabolism in plants and microorganisms, provides a comparative study to fructofuranose derivatives' roles in sugar metabolism. Understanding invertase's function can lead to biotechnological advancements in food, pharmaceutical, and industrial applications, highlighting the cross-disciplinary relevance of enzymology and metabolic engineering (S. Kulshrestha et al., 2013).

Mecanismo De Acción

Target of Action

D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt, also known as D-Fructose 1,6-bisphosphate, primarily targets enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also interacts with acetate kinase , fructose-1,6-bisphosphate aldolase(s) , and fructose-1,6-bisphosphatase(s) .

Mode of Action

This compound acts as an allosteric activator of pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also serves as an inhibitor of acetate kinase . As a substrate, it helps identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) .

Biochemical Pathways

D-Fructose 1,6-bisphosphate is a common metabolic sugar and is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in the glycolytic pathway . It plays a crucial role in energy production within cells.

Result of Action

The activation of pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase by D-Fructose 1,6-bisphosphate can lead to increased glycolysis, providing energy for cellular processes . The inhibition of acetate kinase can affect the production of acetyl-CoA, a key molecule in metabolism .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

D(+)Fructofuranose 1,6-diphosphate tetra(cyclohexylammonium) salt plays a significant role in biochemical reactions. It can be used as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also acts as an inhibitor of acetate kinase and as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it is the precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . It interacts with enzymes and cofactors in this pathway, and may have effects on metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

tetraazanium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.4H3N/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);4*1H3/t3-,5-,6-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHZAPSQLCDXQO-GNWSQLALSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H26N4O12P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate](/img/structure/B566276.png)